2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride
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Overview
Description
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a dihydroindene core with hydroxy, methoxy, and carboxamidine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride typically involves multiple steps. One common method includes the initial formation of the indene core, followed by functionalization to introduce the hydroxy, methoxy, and carboxamidine groups. Specific reagents and conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-one: Shares the indene core but lacks the carboxamidine group.
2,3-Dihydro-4,7-dimethyl-1H-indene: Similar core structure with different substituents.
N-Benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine: Contains a similar indene core with additional functional groups
Uniqueness
2,3-Dihydro-N-hydroxy-5,6-dimethoxy-1H-indene-2-carboxamidine monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
79660-76-7 |
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Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N'-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-16-10-5-7-3-9(12(13)14-15)4-8(7)6-11(10)17-2;/h5-6,9,15H,3-4H2,1-2H3,(H2,13,14);1H |
InChI Key |
ZGEYQGVDCVQKIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC(CC2=C1)C(=NO)N)OC.Cl |
Isomeric SMILES |
COC1=C(C=C2CC(CC2=C1)/C(=N/O)/N)OC.Cl |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)C(=NO)N)OC.Cl |
Synonyms |
N-hydroxy-5,6-dimethoxy-1H-indene-2-carboximidamide Org 10325 Org-10325 Org10325 |
Origin of Product |
United States |
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